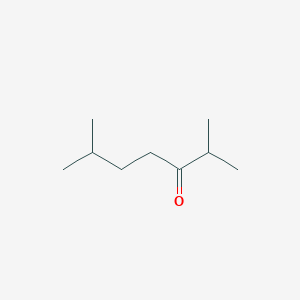

2,6-Dimethylheptan-3-one

Description

Significance of Branched-Chain Ketones in Organic Chemistry

Branched-chain ketones represent a significant class of organic compounds characterized by a carbonyl group flanked by branched alkyl chains. ontosight.ai This structural feature imparts distinct physical and chemical properties compared to their linear counterparts. The branching can influence boiling points, solubility, and reactivity. ontosight.aipressbooks.pub In organic synthesis, branched-chain ketones are valuable intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their structure can introduce steric hindrance, which can be exploited to achieve regioselectivity in certain chemical reactions.

Furthermore, branched-chain ketones have been investigated for their applications as solvents, particularly for substances with challenging solubility profiles in organic coatings. dtic.mil The photochemical reactivity of some branched-chain ketones has also been a subject of study, particularly in the context of environmental chemistry and atmospheric reactions. dtic.mil The diverse properties stemming from their varied structures make them a versatile class of compounds in both industrial and research settings. ontosight.ai

Overview of Research Trajectories for 2,6-Dimethylheptan-3-one

Research involving this compound has primarily focused on its role as a synthetic building block and its behavior in various chemical transformations. One significant area of investigation is its use in oxidation reactions, such as the Baeyer-Villiger reaction, which converts ketones into esters. brainly.combrainly.com Studies of this reaction with this compound provide insights into migratory aptitudes of alkyl groups, a fundamental concept in organic reaction mechanisms. brainly.com

The synthesis of this compound itself is another research avenue. Methods include the oxidation of the corresponding secondary alcohol, 2,6-dimethylheptan-3-ol, and Grignard reactions followed by oxidation. ontosight.ainih.gov These synthetic studies aim to develop efficient and selective methods for its preparation.

In the field of analytical chemistry, methodologies have been developed for the separation and analysis of this compound. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods have been established to analyze this compound, which is relevant for purity assessment and reaction monitoring. sielc.com Spectroscopic characterization, including mass spectrometry and infrared spectroscopy, provides foundational data for its identification and structural elucidation. nist.govnist.govnih.gov

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by several key objectives. A primary goal is to utilize it as a model substrate to explore fundamental principles of organic reactivity. The study of its behavior in reactions like the Baeyer-Villiger oxidation helps to refine predictive models for reaction outcomes based on substrate structure. brainly.combrainly.com

Another objective is the development of novel synthetic methodologies. By using this compound as a precursor, researchers aim to construct more elaborate molecular architectures. researchgate.net This includes its potential as a starting material for synthesizing chiral compounds and other molecules with specific stereochemistry.

Furthermore, research aims to expand the analytical toolkit for ketones. Developing robust analytical methods for compounds like this compound contributes to the broader field of chemical analysis, enabling better quality control and characterization of chemical products. sielc.com The generation of comprehensive spectroscopic data for this compound, available in databases like the NIST Chemistry WebBook, serves as a crucial reference for the scientific community. nist.govnist.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nist.govnih.gov |

| CAS Number | 19549-83-8 | nist.gov |

| Molecular Formula | C₉H₁₈O | nist.gov |

| Molecular Weight | 142.24 g/mol | ontosight.ai |

| Boiling Point | ~160-180 °C | |

| LogP (Octanol/Water Partition Coefficient) | 2.76 | |

| Solubility | Limited in water, soluble in organic solvents | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-6-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNWDYQEGABWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173220 | |

| Record name | 2,6-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-83-8 | |

| Record name | 2,6-Dimethyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylheptan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-3-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLHEPTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56924GH37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Approaches for 2,6 Dimethylheptan 3 One

Historical and Classical Synthetic Routes

Classical organic synthesis provides robust and well-documented pathways to ketones like 2,6-dimethylheptan-3-one. These methods often involve organometallic reagents or strong oxidative conditions.

Grignard reagents, organomagnesium halide compounds (R-Mg-X), are powerful nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.org Their reaction with electrophilic carbonyl derivatives and nitriles represents a fundamental approach to ketone synthesis. The carbon atom bonded to magnesium is highly nucleophilic and readily attacks partially positive carbon centers in functional groups like esters and nitriles. purdue.eduyoutube.com

The reaction of a Grignard reagent with an ester or a nitrile is a classical method for ketone synthesis. When a Grignard reagent attacks an ester, it initially forms a tetrahedral intermediate which then collapses to produce a ketone. udel.edu However, the resulting ketone is often more reactive than the starting ester, leading to a second Grignard addition and the formation of a tertiary alcohol as the major product. youtube.comudel.edu

Nitriles, on the other hand, react with Grignard reagents to form an intermediate imine salt. This salt is stable to further Grignard addition and is hydrolyzed during aqueous workup to yield the desired ketone. study.com This makes the nitrile route a more direct and controllable method for synthesizing ketones.

For the specific synthesis of this compound, two primary Grignard disconnection approaches are possible. These routes involve the reaction of an appropriate Grignard reagent with a suitable nitrile to form the target ketone's carbon skeleton.

Interactive Table: Grignard Synthesis Routes for this compound

| Route | Grignard Reagent | Nitrile Substrate | Description |

| A | Isopentylmagnesium bromide | Isobutyronitrile | This route involves the nucleophilic attack of the isopentyl Grignard reagent on the carbon atom of the nitrile group in isobutyronitrile. |

| B | Isopropylmagnesium bromide | 4-Methylpentanenitrile | In this alternative, the isopropyl Grignard reagent acts as the nucleophile, attacking the nitrile carbon of 4-methylpentanenitrile. |

The synthesis of sterically hindered or branched ketones like this compound using Grignard reagents requires careful optimization to maximize yield and prevent side reactions. When using esters, preventing the second addition to form a tertiary alcohol is the primary challenge. udel.edu Classical optimization strategies include:

Low Temperatures: Conducting the reaction at very low temperatures decreases the reactivity of the intermediate ketone, allowing for its isolation before a second Grignard reagent can attack.

Slow Reagent Addition: Adding the Grignard reagent slowly (drop-wise) to the ester solution ensures that its concentration remains low, favoring the initial reaction while minimizing the subsequent attack on the newly formed ketone. udel.edu

Use of Nitriles: As mentioned, employing a nitrile substrate is an inherent optimization, as the intermediate does not readily react with a second equivalent of the Grignard reagent, thus providing the ketone directly upon hydrolysis. study.com

Modern advancements, though outside the classical scope, have introduced reagents like Weinreb amides that effectively stop the reaction at the ketone stage, even at ambient temperatures.

An alternative and highly effective strategy for synthesizing this compound is the oxidation of its corresponding secondary alcohol, 2,6-dimethylheptan-3-ol. nih.govchemspider.com This approach relies on the selection of an appropriate oxidizing agent that can efficiently convert the hydroxyl group into a carbonyl group without cleaving carbon-carbon bonds.

The Jones oxidation is a prominent and historically significant method for oxidizing secondary alcohols to ketones. organic-chemistry.org The reagent, known as the Jones reagent, is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically used with acetone (B3395972) as a co-solvent. wikipedia.org This oxidation is generally rapid, exothermic, and provides high yields for the conversion of secondary alcohols. wikipedia.org

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ). A base, such as water, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone. organic-chemistry.org

Reaction: 2,6-Dimethylheptan-3-ol + Jones Reagent (CrO₃/H₂SO₄/Acetone) → this compound

The green color of the resulting chromium(III) species provides a visual indication that the oxidation has occurred. organic-chemistry.org While effective, the carcinogenicity of chromium(VI) compounds has led to a decline in the use of this method. wikipedia.org

Concerns over the toxicity of chromium-based oxidants have driven the development of milder and more environmentally benign alternatives. These methods often rely on catalytic amounts of a transition metal and a stoichiometric co-oxidant. This process is frequently referred to as alcohol dehydrogenation.

Several catalytic systems have been explored for the selective oxidation of secondary alcohols:

Palladium-Based Catalysis: Palladium catalysts, often supported on materials like carbon (Pd/C), can effectively oxidize alcohols to ketones using molecular oxygen or air as the ultimate oxidant. organic-chemistry.org This approach is considered a "green" alternative, with water being the only byproduct.

Ruthenium-Based Catalysis: Ruthenium complexes are also powerful catalysts for alcohol dehydrogenation. These reactions can be performed under various conditions, often using other organic molecules as hydrogen acceptors.

Other Milder Reagents: While still chromium-based, reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) were developed as milder alternatives to the Jones reagent, allowing for oxidations under less acidic conditions. organic-chemistry.org

These catalytic methods offer advantages in terms of reduced toxic waste and higher selectivity, making them attractive for modern synthetic applications.

Interactive Table: Comparison of Oxidation Methods for 2,6-Dimethylheptan-3-ol

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone, 0°C to RT | High yield, inexpensive, fast reaction. wikipedia.org | Highly toxic and carcinogenic Cr(VI) waste, strongly acidic. wikipedia.org |

| PCC/PDC Oxidation | Pyridinium Chlorochromate / Pyridinium Dichromate | Dichloromethane (DCM) | Milder than Jones, less acidic. organic-chemistry.org | Still uses toxic Cr(VI), more expensive. |

| Catalytic Dehydrogenation | Pd/C or Ru complex | Varies (e.g., Toluene, heat) | Catalytic, often uses air as oxidant, "greener". organic-chemistry.org | May require higher temperatures or pressures, catalyst cost. |

Oxidation-Mediated Pathways

Contemporary and Emerging Synthetic Strategies

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aromatic ketones. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction traditionally involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org While the classical application is for aromatic substrates, its extension to aliphatic compounds, particularly branched alkanes like 2,6-dimethylheptane (B94447), represents a challenging yet direct approach to synthesizing ketones like this compound.

The reaction mechanism proceeds through the formation of a highly reactive acylium ion (R-C=O⁺), generated from the interaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.com This electrophile can then, in principle, react with a C-H bond of a branched alkane. However, alkanes are generally poor nucleophiles, and their C-H bonds are notoriously unreactive, necessitating harsh reaction conditions. The reaction with 2,6-dimethylheptane would theoretically involve the abstraction of a hydride ion from a tertiary carbon by the acylium ion or the Lewis acid, creating a carbocation on the alkane. This carbocation could then be attacked by the nucleophilic species. A more plausible pathway under Friedel-Crafts conditions is the direct attack of the acylium ion on a C-H bond.

For the synthesis of this compound, the reaction would theoretically involve 2,6-dimethylheptane and propanoyl chloride. The regioselectivity of such a reaction would be a significant challenge, as the alkane possesses multiple secondary and tertiary C-H bonds that could potentially react.

| Reactant | Role | Catalyst | Potential Product |

|---|---|---|---|

| 2,6-Dimethylheptane | Alkyl Substrate | AlCl₃ (Lewis Acid) | This compound |

| Propanoyl Chloride | Acylating Agent |

A major limitation of this approach is the propensity for carbocation rearrangements in the alkane substrate, which could lead to a mixture of isomeric ketone products. Furthermore, the strong Lewis acids required can promote side reactions such as cracking and polymerization of the alkane. wikipedia.org

Hydroformylation, also known as the oxo process, is a large-scale industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orgmt.comlibretexts.org This process utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) and is catalyzed by transition metal complexes, typically of cobalt or rhodium. wikipedia.orgmdpi.com For the synthesis of this compound, a two-step sequence involving hydroformylation followed by oxidation presents a viable industrial route.

The first step would involve the hydroformylation of a suitable branched alkene, such as 2,6-dimethylhept-2-ene. The reaction conditions, including pressure, temperature, and catalyst choice, are critical for controlling the regioselectivity, favoring the formation of the desired aldehyde isomer. libretexts.org Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are generally more active and selective than cobalt catalysts, allowing for milder reaction conditions. wikipedia.orggoogleapis.com

Step 1: Hydroformylation

Alkene: 2,6-Dimethylhept-3-ene

Reagents: Carbon Monoxide (CO), Hydrogen (H₂)

Catalyst: Rhodium or Cobalt complex (e.g., HCo(CO)₄ or a Rh-phosphine complex)

Product: 2,6-Dimethylheptan-3-al

Following the synthesis of the aldehyde, the second step is its oxidation to the target ketone, this compound. This transformation can be achieved through various oxidation methods. Catalytic oxidation using air or oxygen in the presence of a metal catalyst is an economically attractive option for industrial-scale production.

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of a specific structural isomer like this compound. Regioselectivity, in this context, refers to controlling the position of the carbonyl group within the carbon skeleton.

One strategy to achieve this is through the directed oxidation of a specific alcohol precursor. For instance, the selective oxidation of 2,6-dimethylheptan-3-ol would yield exclusively this compound. The synthesis of this specific alcohol could be accomplished via a Grignard reaction between isobutylmagnesium bromide and isobutyraldehyde.

Another approach involves the hydroboration-oxidation of a specific alkene. The hydroboration of 2,6-dimethylhept-3-ene, followed by oxidation under basic conditions with hydrogen peroxide, would yield the corresponding alcohol, 2,6-dimethylheptan-4-ol. Subsequent oxidation would then produce the ketone. The choice of alkene precursor is therefore crucial for determining the final position of the carbonyl group.

Modern synthetic methods focus on developing catalysts that can direct reactions to a specific site on a molecule. rsc.orgresearchgate.netmdpi.com For instance, in the context of hydroformylation, the ligand design around the metal center (e.g., rhodium) plays a crucial role in influencing which carbon of the double bond receives the formyl group, thereby controlling the regioselectivity of the resulting aldehyde. organic-chemistry.org

Challenges and Optimization in this compound Synthesis

Grignard reactions are a powerful tool for C-C bond formation but are often plagued by side reactions. mnstate.edu In a potential synthesis of a precursor for this compound, such as the reaction of an isobutyl Grignard reagent with an appropriate electrophile, the formation of byproducts can lower the yield. The Grignard reagent (RMgX) is a strong nucleophile but also a very strong base. masterorganicchemistry.com

One significant side reaction is elimination, particularly when the Grignard reagent is sterically hindered or reacts with a sterically hindered substrate. The isobutyl Grignard reagent, for example, can act as a base, abstracting a proton and leading to the formation of an alkene. This can result in the formation of isobutylene (B52900) as a byproduct. Another common byproduct in Grignard reactions is the formation of a coupling product, such as biphenyl (B1667301) when using phenylmagnesium bromide, which arises from the reaction between the Grignard reagent and any unreacted alkyl halide. libretexts.org

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Isobutylene | Elimination reaction (basicity of Grignard reagent) | Use lower reaction temperatures; slow addition of reagents. |

| Wurtz Coupling Products (e.g., 2,5-Dimethylhexane) | Reaction of Grignard with unreacted alkyl halide | Ensure magnesium is in excess; slow addition of alkyl halide during Grignard formation. |

| Products from reaction with H₂O | Reaction with acidic protons from water | Use scrupulously dried glassware and anhydrous solvents. mnstate.edu |

In catalytic processes like hydroformylation, catalyst deactivation is a significant industrial challenge that leads to a loss of activity and/or selectivity over time. youtube.com This deactivation can occur through several mechanisms, including poisoning, coking or fouling, and thermal degradation. youtube.comyoutube.com

Poisoning: This occurs when impurities in the feedstock, such as sulfur or phosphorus compounds, bind strongly to the active sites of the catalyst, rendering them ineffective. youtube.com Poisoning can often be irreversible.

Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites and pores. youtube.comyoutube.com This is common in reactions involving hydrocarbons at elevated temperatures.

Thermal Degradation (Sintering): High temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger particles, reducing the active surface area. youtube.com The support material can also undergo structural changes, leading to a collapse of the pore structure.

Ligand Degradation: In the case of complex catalysts like those used in hydroformylation, the organic ligands (e.g., phosphines) can degrade under reaction conditions, leading to a loss of catalyst performance. google.com

Catalyst regeneration is crucial for the economic viability of industrial processes. The specific method depends on the cause of deactivation. For deactivation by coking, a common strategy is to burn off the carbon deposits in a controlled manner with air or oxygen. youtube.com

For rhodium hydroformylation catalysts, regeneration processes have been developed to recover activity. One method involves treating the deactivated catalyst stream with an oxygen-containing gas in the presence of an aldehyde. google.com This can oxidize and remove degradation products. Another approach involves adding a peroxide to the deactivated catalyst solution to rejuvenate it, potentially followed by the addition of fresh ligand. google.com The ability to effectively regenerate these expensive rhodium catalysts is a key aspect of modern oxo processes. googleapis.comgoogle.com

Yield Optimization and Scalability Considerations in Laboratory and Industrial Settings for this compound

The synthesis of this compound, also known in the industry as diisobutyl ketone (DIBK), requires careful consideration of reaction parameters to maximize yield and ensure efficient scalability from laboratory to industrial production. The primary industrial route involves the catalytic condensation of acetone, often as a co-production with methyl isobutyl ketone (MIBK).

In industrial settings, the focus is on one-step gas-phase or liquid-phase processes that are cost-effective and can be operated continuously. A key method is the aldol (B89426) condensation of acetone followed by dehydration and hydrogenation. Bifunctional catalysts, which possess both acidic/basic and metallic sites, are crucial for these transformations. For instance, a process utilizing a bifunctional catalyst for the dehydration and hydrogenation of triacetone dialcohol (TDA), an intermediate from acetone condensation, can achieve a TDA conversion of 100% with a high selectivity of 85% for DIBK. google.comresearchgate.net

The choice of catalyst significantly impacts yield and selectivity. Various catalytic systems have been developed, including copper-based, copper-chromium, and palladium-based catalysts. google.com A composite catalyst containing ZnO, CuO, and Al2O3 has been shown to yield up to 30% DIBK in a one-step gas-phase synthesis from isopropanol (B130326) (which can be derived from acetone). google.com Similarly, palladium supported on Zn(II)–Cr(III) mixed oxide has been demonstrated as an efficient bifunctional catalyst, with the total selectivity for MIBK and DIBK reaching up to 93% in gas-phase reactions.

Optimization of reaction conditions is paramount for maximizing DIBK output. Temperature and pressure are critical variables. For the conversion of TDA, the reaction is typically carried out at temperatures between 10°C and 200°C and pressures ranging from 1 to 100 bar. google.com More specifically, temperatures between 30°C and 150°C and pressures between 3 and 25 bar are preferred. google.com In the co-production of MIBK and DIBK, adjusting the reaction pressure can control the ratio of the two products. google.com For example, using a copper and chromium catalyst, a reaction pressure greater than 30 psig up to 140 psig can be employed. google.com

The scalability of DIBK production is well-established, with industrial processes designed for continuous operation in fixed-bed reactors. unibuc.ro The development of robust and stable catalysts is essential for long-term, large-scale production. For instance, a Pd/Zn–Cr oxide catalyst has been shown to maintain constant activity and selectivity for at least 50 hours on stream.

While industrial production is well-documented, specific laboratory-scale syntheses of this compound with a focus on yield optimization are less commonly reported in recent literature. However, general laboratory techniques such as the Grignard reaction could be employed. For example, the synthesis of the related compound 2,6-dimethylheptanol-4 via the coupling of isobutyl magnesium bromide with ethyl formate (B1220265) has been reported with a 74% yield. nist.gov Subsequent oxidation of the alcohol would yield the desired ketone. Another laboratory approach is the catalytic hydrogenation of mesityl oxide, which can be performed at 80-100°C and 2-10 atm pressure using a palladium or platinum catalyst. cnchemshop.com

The following tables summarize key data on the synthesis of this compound under various conditions.

Table 1: Industrial Synthesis of this compound (DIBK)

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield/Selectivity | Scale |

|---|---|---|---|---|---|

| Triacetone Dialcohol (TDA) | Acidic solid resin with Palladium | 120 | 10 | 85% Selectivity for DIBK | Industrial google.comresearchgate.net |

| Isopropanol/Acetone | ZnO, CuO, Al2O3 composite | 250 | Atmospheric | 30% Yield of DIBK | Industrial google.com |

| Acetone | Pd on Zn(II)-Cr(III) mixed oxide | 200-350 | Atmospheric | Up to 93% total selectivity (MIBK+DIBK) | Industrial |

| Acetone, MIBK | Sulfonic acid-based solid with Palladium | 120 | 10 | 14% Selectivity for DIBK | Industrial google.com |

Table 2: Laboratory and Related Synthesis Methods

| Target Compound | Method | Reagents | Yield | Scale |

|---|---|---|---|---|

| 2,6-Dimethylheptanol-4 | Grignard Reaction | Isobutyl magnesium bromide, ethyl formate | 74% | Laboratory nist.gov |

| Diisobutyl ketone | Catalytic Hydrogenation | Mesityl oxide, H2, Pd or Pt catalyst | High (not specified) | Laboratory/Industrial cnchemshop.com |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylheptan 3 One

Oxidation Reactions of the Carbonyl Moiety

The carbonyl group in 2,6-dimethylheptan-3-one is a key site for oxidative transformations. These reactions can lead to the formation of carboxylic acids and other oxidized derivatives. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions employed.

Formation of Carboxylic Acids and Oxidized Derivatives

Oxidation of this compound can result in the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carboxylic acids. This process is a common outcome when strong oxidizing agents are used. The structure of the resulting carboxylic acids is determined by which side of the carbonyl group is cleaved. Further oxidation of the initial products can also occur, leading to a mixture of oxidized derivatives.

Reactivity with Common Oxidizing Agents (e.g., KMnO₄, CrO₃)

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to react with ketones like this compound.

Potassium Permanganate (KMnO₄): In an acidic medium, KMnO₄ is a powerful oxidizing agent that can be used for the oxidation of 2,6-dimethylheptanal to produce this compound. Under more vigorous conditions, it can lead to the cleavage of the ketone, resulting in carboxylic acids.

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of the Jones reagent (CrO₃ in H₂SO₄), is another strong oxidizing agent. It is capable of oxidizing secondary alcohols to ketones and can further oxidize ketones, leading to cleavage and the formation of carboxylic acids. wikipedia.org The reaction of CrO₃ with secondary alcohols to form ketones proceeds via the formation of a chromate (B82759) ester, followed by an elimination step. wikipedia.org

The general reactions of secondary alcohols with these oxidizing agents to form ketones are as follows:

With KMnO₄: 3 R₂CHOH + 2 KMnO₄ → 3 R₂C=O + 2 MnO₂ + 2 KOH + 2 H₂O

With CrO₃: 2 CrO₃ + 3 R₂CHOH + 6 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 6 H₂O wikipedia.org

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a significant reaction for ketones, converting them into esters through the use of peroxyacids or peroxides. wikipedia.orgsigmaaldrich.com This reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl carbon determining the structure of the product. numberanalytics.comorganic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.orgorganic-chemistry.org

When this compound undergoes a Baeyer-Villiger reaction, the major product formed is 3-methyl-2,6-dimethylheptanoate. brainly.com This outcome is a result of the preferential migration of the larger, more substituted alkyl group (the isobutyl group) to the oxygen atom. brainly.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon of the migrating group, resulting in the formation of an ester. brainly.comucalgary.ca

The minor product in the Baeyer-Villiger oxidation of this compound is reported to be 2-methyl-6-methylheptan-3-one. brainly.com In some contexts, the minor product of a Baeyer-Villiger reaction on a ketone can also be a lactone, which is a cyclic ester. brainly.com The formation of the minor product occurs due to the migration of the smaller alkyl group. brainly.com

Table 1: Products of the Baeyer-Villiger Oxidation of this compound

| Product Type | Chemical Name |

| Major Product | 3-Methyl-2,6-dimethylheptanoate |

| Minor Product | 2-Methyl-6-methylheptan-3-one |

This table summarizes the major and minor products formed during the Baeyer-Villiger oxidation of this compound.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.orgadichemistry.com The group that can better stabilize a positive charge will migrate more readily. organic-chemistry.orgadichemistry.com The established order of migratory aptitude is generally H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comchemistrysteps.comorganicchemistrytutor.com

The mechanism involves the formation of a tetrahedral intermediate, often called the Criegee intermediate, after the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.orgnumberanalytics.com This intermediate then undergoes a concerted rearrangement where one of the alkyl groups migrates to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.orgorganicchemistrytutor.com The transition state for this migration is stabilized by substituents that can donate electrons, thus explaining the observed migratory aptitude. wikipedia.org

Reduction Pathways to Alcohols and Other Hydrogenated Products

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation, leading to the formation of 2,6-dimethylheptan-3-ol. nih.gov This can be achieved through various methods, including the use of hydride reagents and catalytic hydrogenation.

The reduction of ketones using sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common methods in organic synthesis. rushim.ru These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol.

In the case of this compound, the carbonyl carbon is flanked by a methyl group and a bulky isobutyl group. The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group. According to Cram's rule of steric approach control, the hydride nucleophile will preferentially attack the carbonyl carbon from the less hindered face. This leads to the formation of a diastereomeric mixture of alcohols, with one diastereomer being favored over the other. The degree of stereoselectivity is dependent on the specific hydride reagent used and the reaction conditions. For instance, bulkier hydride reagents tend to exhibit higher stereoselectivity.

Table 1: Stereoselective Reduction of this compound This table is a representative example based on general principles of stereoselective reduction and may not reflect experimentally verified data for this specific compound.

| Hydride Reagent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol | (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol | ~2:1 |

| Lithium Aluminum Hydride (LiAlH₄) | (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol | (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol | ~3:1 |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol | (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol | >10:1 |

Catalytic hydrogenation offers an alternative route to reduce ketones to alcohols, often under milder conditions and with different selectivity profiles compared to hydride reductions. This process involves the use of a metal catalyst and a source of hydrogen.

Computational models, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the reactivity of ketones in catalytic hydrogenation. rsc.orgnih.gov These models can elucidate the reaction mechanism, including the adsorption of the ketone onto the catalyst surface, the activation of hydrogen, and the subsequent hydrogen transfer to the carbonyl group. rsc.orgresearchgate.net

For this compound, computational studies can predict the preferred binding orientation of the ketone on various catalyst surfaces (e.g., platinum, palladium, ruthenium). researchgate.net By calculating the activation energies for different reaction pathways, these models can forecast the feasibility and selectivity of the hydrogenation process. nih.gov Factors such as the nature of the metal, the support material, and the presence of ligands can be systematically investigated to optimize the catalytic system for the desired outcome. rsc.org

The methyl groups at the 2- and 6-positions of this compound exert significant steric hindrance, which plays a crucial role in the rate and selectivity of catalytic hydrogenation. mdpi.combohrium.com The bulky isobutyl group and the adjacent methyl group can impede the approach of the carbonyl group to the active sites on the catalyst surface. nih.govrsc.org

This steric hindrance can lead to lower reaction rates compared to less hindered ketones. mdpi.com However, it can also be exploited to achieve higher selectivity in certain catalytic systems. For instance, in asymmetric hydrogenation using chiral catalysts, the steric bulk of the substrate can enhance the differentiation between the two faces of the carbonyl group, leading to a higher enantiomeric excess of one alcohol enantiomer. bohrium.com The choice of catalyst and reaction conditions is critical in mitigating or leveraging the effects of steric hindrance to achieve the desired conversion and selectivity. nih.gov

Catalytic Hydrogenation Studies

Nucleophilic Addition and Substitution Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that readily add to the carbonyl group of ketones. mmcmodinagar.ac.in The reaction of this compound with these reagents results in the formation of a tertiary alcohol after an acidic workup. chadsprep.com

The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is added to the carbonyl carbon. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2,3,6-trimethylheptan-3-ol. The steric hindrance around the carbonyl group can influence the rate of these reactions, with highly hindered ketones reacting more slowly.

Table 2: Nucleophilic Addition of Organometallic Reagents to this compound This table illustrates potential products from the reaction of this compound with various organometallic reagents.

| Organometallic Reagent | Product |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2,3,6-Trimethylheptan-3-ol |

| Ethyllithium (CH₃CH₂Li) | 3-Ethyl-2,6-dimethylheptan-3-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 2,6-Dimethyl-3-phenylheptan-3-ol |

Formation of Substituted Ketones and Tertiary Alcohols

The sterically hindered ketone this compound can serve as a precursor in the synthesis of more complex molecules, including substituted ketones and tertiary alcohols. These transformations often involve nucleophilic addition to the carbonyl group.

One notable application is in the synthesis of α-functionalized α-indol-3-yl ketones. This process, which can be catalyzed by Brønsted or Lewis acids, involves a direct nucleophilic substitution of a secondary α-carbonyl-substituted hydroxyl group. This method allows for the introduction of various nucleophiles, such as (hetero)arenes and thiophenols, leading to the formation of α-indol-3-yl carbonyl compounds. These products are valuable intermediates for synthesizing functionalized tryptophols and furan-3-yl indoles. researchgate.net

Furthermore, this compound can be used in the synthesis of N-alkenylated heterocycles. A protocol utilizing propylphosphonic anhydride (B1165640) (T3P) as a water scavenger under microwave irradiation facilitates the condensation of various NH-heterocycles with ketones like 2,6-dimethylheptan-4-one. This metal- and base-free method offers good to excellent yields of N-alkenylated products. The proposed mechanism involves an initial T3P-mediated activation of the ketone, followed by nucleophilic addition of the heterocycle and subsequent elimination to form the final product. acs.org

The formation of tertiary alcohols from this compound typically involves the use of organometallic reagents, such as Grignard or organolithium reagents. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of 2,6-dimethyl-3-heptanol (B92128) after a nucleophilic addition to the carbonyl carbon followed by an aqueous workup.

Research has also explored the synthesis of various alcohols and ketones through the oxidation of alkanes. While not a direct transformation of this compound, these studies provide context for the formation of related structures. For example, the oxidation of heptane (B126788) can yield a mixture of heptanones and heptanols. google.com

A summary of reactions involving the formation of substituted ketones and tertiary alcohols from related starting materials is presented below:

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

| 2,6-dimethylhept-3-en-2-ol acetate | 1. MeMgBr, 2. CrO₃/H₂SO₄ | This compound | 68-72 | |

| 3-Methylindole and 2,6-dimethylheptan-4-one | T3P, EtOAc | 1-(2,6-Dimethylhept-3-en-4-yl)-3-methyl-1H-indole | - | acs.org |

| 2,6-dimethylheptane (B94447) | Oxidation | Mixture of monochlorinated alkyl halides | - | chegg.com |

Other Significant Transformations and Rearrangements

Acid-Catalyzed Reactions

Under acidic conditions, this compound can undergo various transformations. One significant reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. For this compound, this reaction would yield two possible ester products, with the major and minor products determined by the migratory aptitude of the adjacent alkyl groups. The group with the higher migratory aptitude will preferentially migrate. chegg.com

Acid catalysis can also promote dehydration reactions of related tertiary alcohols. For example, the acid-catalyzed dehydration of 2,6-dimethylheptan-2-ol, a tertiary alcohol, leads to the formation of olefins such as 2,6-dimethylhept-1-ene and 2,6-dimethylhept-2-ene. rsc.org This suggests that if this compound were to be reduced to the corresponding alcohol, subsequent acid treatment could lead to elimination products.

In the context of Friedel-Crafts reactions, acid catalysts like aluminum chloride are employed. While typically used for acylating aromatic rings, modified conditions can be used for aliphatic ketones. For instance, the cyclialkylation of certain phenyl-substituted chlorides and alcohols, which are structurally related to derivatives of this compound, has been studied under Friedel-Crafts conditions, leading to the formation of alkyltetralins through rearrangements. cdnsciencepub.com

Base-Catalyzed Reactions

Base-catalyzed reactions of ketones often involve the deprotonation of an α-carbon to form an enolate, which can then act as a nucleophile in subsequent reactions. For this compound, the presence of α-hydrogens allows for the formation of enolates.

A key example of a base-catalyzed reaction is the aldol (B89426) condensation. While direct self-condensation of this compound is not extensively documented, the principles of base-catalyzed aldol reactions are relevant. For instance, the base-catalyzed self-condensation of acetone (B3395972) is a well-known industrial process that leads to products like diacetone alcohol, mesityl oxide, and isophorone (B1672270) through a series of aldol additions and condensations. mdpi.comresearchgate.net This complex reaction network highlights the potential for this compound to undergo similar, albeit more sterically hindered, reactions in the presence of a base.

The formation of 4,4-dimethylheptane-2,6-dione, an intermediate in the synthesis of isophorone, occurs through a Michael addition of mesityl oxide and acetone, which is a base-catalyzed process. researchgate.net This demonstrates the utility of base catalysis in forming C-C bonds involving ketone enolates.

Photochemical Reactions

The photochemistry of ketones is a rich field, with reactions often proceeding through excited triplet states. A common photochemical transformation for ketones with accessible γ-hydrogens is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene.

For this compound, there are γ-hydrogens available for abstraction. Research on the photochemistry of a related compound, 4-ethoxyimino-2,6-dimethylheptan-3-one, has shown the formation of a novel type II cyclobutanol. acs.orgresearchgate.net This suggests that this compound itself would likely undergo a Norrish Type II reaction upon irradiation.

Furthermore, studies on the photochemical reaction of 2,6-dimethylheptane with molecular chlorine, while not directly involving the ketone, illustrate the susceptibility of the alkane backbone to radical reactions initiated by light. chegg.com The photochemistry of α-oximino ketones, such as derivatives of this compound, has also been investigated, revealing complex reaction pathways including the formation of cyclobutanols. acs.org

Advanced Characterization and Analytical Methodologies for 2,6 Dimethylheptan 3 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2,6-Dimethylheptan-3-one. Both liquid and gas chromatography are employed to resolve the compound from complex mixtures and to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands out as a versatile technique for the analysis of this compound. sielc.com It is applicable for both small-scale analytical determinations and large-scale preparative separations, which can be used to isolate the compound or its impurities. sielc.com The methodology is also suitable for pharmacokinetic studies. sielc.com

Reverse Phase HPLC Method Development

A reverse-phase (RP) HPLC method has been successfully developed for the analysis of this compound. sielc.comsielc.com This approach is well-suited for moderately non-polar analytes. The method utilizes a specialized reverse-phase column, Newcrom R1, which is noted for its low silanol (B1196071) activity, contributing to improved peak shape and reproducibility. sielc.com For faster analyses, the method can be adapted to Ultra-High-Performance Liquid Chromatography (UPLC) systems by using columns with smaller particle sizes, such as 3 µm. sielc.com

Mobile Phase Optimization for Resolution and Sensitivity

The mobile phase is a critical factor in achieving effective separation in HPLC. phenomenex.com Its composition directly influences retention time, resolution, and sensitivity. phenomenex.com For this compound, an effective mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com

In this system:

Acetonitrile acts as the organic modifier, or strong solvent. Adjusting its concentration controls the elution of the compound from the column.

Water is the weak solvent in the reverse-phase system.

Phosphoric Acid is added to acidify the mobile phase. This is crucial for improving peak symmetry by suppressing the ionization of residual silanol groups on the silica-based stationary phase.

For applications requiring detection by mass spectrometry (MS), the mobile phase composition must be modified for compatibility. Phosphoric acid is non-volatile and can contaminate the MS instrument. Therefore, it is replaced with a volatile acid, such as formic acid, to ensure compatibility with MS detection. sielc.com

Below is a table summarizing typical HPLC conditions for this compound analysis.

| Parameter | Condition | Purpose | Citation |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately non-polar compounds | sielc.com |

| Column | Newcrom R1 | Specialized reverse-phase column with low silanol activity | sielc.com |

| Mobile Phase A | Water with Acid | Weak solvent; acid improves peak shape | sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | Strong organic solvent to elute the analyte | sielc.com |

| Acid Modifier | Phosphoric Acid (Standard) or Formic Acid (MS-compatible) | Suppresses silanol interactions; ensures MS compatibility | sielc.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities. acs.orgnih.gov The high resolving power of capillary GC columns allows for the separation of closely related substances, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds. acs.orggoogle.com

A typical GC-MS analysis would involve a system equipped with a capillary column, such as a 5% phenyl silicone column, which provides good selectivity for a wide range of organic molecules. acs.orgnih.gov The mass spectrometer is commonly operated at an electron ionization energy of 70 eV, which generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. acs.orgnih.gov This method is highly effective for detecting and quantifying volatile byproducts or degradation products, thus providing a comprehensive impurity profile.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of this compound in solution. acs.orgdokumen.pub Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within the molecule. acs.org

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting patterns).

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.

The expected NMR data for this compound, based on its structure, is summarized in the tables below.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1, H7 (CH₃) | ~0.9 | Doublet | 6H |

| H2, H6 (CH) | ~2.4 & ~1.8 | Multiplet | 2H |

| H4 (CH₂) | ~2.3 | Triplet | 2H |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | ~215 |

| C2 | ~45 |

| C4 | ~40 |

| C6 | ~30 |

| C5 | ~25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1715-1720 cm⁻¹. Other characteristic bands include those for C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes. The C=O stretch in the Raman spectrum is often weaker than in the IR spectrum. However, Raman spectroscopy can be particularly useful for analyzing the symmetric vibrations of the molecule's hydrocarbon backbone. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C=O Stretch | 1715 - 1720 (Strong) | ~1715 (Weak-Medium) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C-H Bend | 1350 - 1480 | 1350 - 1480 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For ketones like this compound, the most relevant electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group. This is a relatively weak absorption that occurs at a longer wavelength. A much stronger π → π* transition occurs at a shorter, less accessible wavelength. The position and intensity of these absorptions can be influenced by the solvent environment.

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | ~280 nm | Low |

| π → π | < 200 nm | High |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides a highly sensitive and selective method for the separation, identification, and quantification of trace impurities in this compound. japsonline.comresearchgate.net UPLC offers rapid and high-resolution separation of components in a mixture. sielc.com The QTOF mass analyzer provides high-resolution mass measurements, enabling the determination of the elemental composition of both the parent compound and its impurities with high accuracy. japsonline.com This is crucial for identifying unknown impurities without the need for authentic standards. The fragmentation data obtained from MS/MS experiments can further aid in the structural elucidation of these trace components. researchgate.net

Method Validation with ICH Q2(R1) Guidelines for Linearity, Precision, and Limits of Quantification

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. europa.eu For the quantitative analysis of this compound, for instance in purity testing or as part of a larger analytical profile, the International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validation. gmp-compliance.orgich.org This involves assessing various performance characteristics, including linearity, precision, and the limits of quantification. researchgate.net

Linearity The linearity of an analytical method establishes that the measured response is directly proportional to the concentration of the analyte, this compound, within a specified range. fda.gov This is typically demonstrated by analyzing a series of dilutions of a standard stock solution. fda.gov According to ICH Q2(R1), a minimum of five concentrations is generally recommended to assess linearity. The relationship between concentration and analytical response is evaluated statistically, often through linear regression analysis. The correlation coefficient (r), coefficient of determination (r²), y-intercept, and the slope of the regression line are key indicators of linearity. fda.gov For a method to be considered linear, the r² value should ideally be very close to 1.

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu The ICH Q2(R1) guideline specifies two levels of precision that are essential for validating a method for this compound:

Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.euich.org

Intermediate Precision: This expresses the variation within a laboratory, accounting for random events such as different days, different analysts, or different equipment. ich.org The study design often involves a matrix approach to evaluate these different factors. europa.eu

The precision is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of the measurements.

Limits of Quantification (LOQ) The Limit of Quantification (LOQ) is the lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net It is a critical parameter for the quantitative determination of impurities. The LOQ can be determined based on the signal-to-noise ratio (commonly a ratio of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

The table below presents hypothetical validation data for a Gas Chromatography (GC) method for the quantification of this compound, following ICH Q2(R1) principles.

Table 1: Hypothetical Method Validation Data for this compound Analysis by GC-FID

| Validation Parameter | ICH Q2(R1) Recommendation | Hypothetical Result |

| Linearity | ||

| Range | Interval providing precision, accuracy, and linearity. | 1.0 - 100.0 µg/mL |

| Correlation Coefficient (r²) | Close to 1 | 0.9995 |

| Precision (RSD%) | ||

| Repeatability (n=6 at 50 µg/mL) | Report RSD% | 1.2% |

| Intermediate Precision (n=6, different day, different analyst) | Report RSD% | 2.5% |

| Limit of Quantification (LOQ) | ||

| Signal-to-Noise Ratio | Typically 10:1 | 1.0 µg/mL |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. libretexts.org For a ketone like this compound, derivatization can be employed to overcome challenges in gas chromatography and to enhance detection sensitivity. copernicus.org

Chemical Derivatization for Improved Thermal Stability and Volatility in GC Analyses

While this compound is amenable to direct GC analysis, derivatization can improve its chromatographic behavior. The primary goals of derivatization for GC are to increase the volatility and thermal stability of the analyte. researchgate.net This leads to sharper peaks, reduced peak tailing, and better resolution from interfering compounds.

Common derivatization strategies applicable to ketones include:

Oximation: Ketones readily react with hydroxylamine (B1172632) reagents to form oximes. gcms.cz A particularly effective reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime derivative of this compound is more volatile and thermally stable than the parent ketone. This reaction protects the carbonyl group, which can sometimes exhibit activity on certain GC columns. nih.gov

Silylation: Although more common for compounds with active hydrogens like alcohols and acids, silylation can be used for the enolizable form of ketones. libretexts.orgchemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form of this compound to produce a trimethylsilyl (B98337) (TMS) enol ether. These derivatives are generally more volatile and less polar. chemcoplus.co.jp

The choice of derivatization reagent depends on the specific requirements of the analysis and the sample matrix. Heating is often employed to increase the reaction rate and ensure complete derivatization. gcms.cz

Table 2: Common Derivatization Reactions for GC Analysis of Ketones

| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Derivative | Improvement for GC |

| Hydroxylamine | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (ketone) | PFBHA-oxime | Increased volatility and thermal stability. nih.gov |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Enolizable ketone | Trimethylsilyl (TMS) enol ether | Increased volatility, reduced polarity. chemcoplus.co.jp |

Derivatization for Specific Chromatographic Detection

Derivatization is a powerful tool not only for improving chromatographic properties but also for enhancing the sensitivity and selectivity of detection. libretexts.org By introducing a specific chemical tag, the analyte's response to a particular detector can be significantly increased.

For this compound, derivatization can be tailored for several detection systems:

Electron Capture Detection (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. Derivatizing this compound with a fluorinated reagent like PFBHA introduces five fluorine atoms into the molecule. The resulting PFBHA-oxime derivative can be detected with extremely high sensitivity by GC-ECD. libretexts.org

Mass Spectrometry (GC-MS): Derivatization can improve GC-MS analysis by producing derivatives with more favorable fragmentation patterns, leading to more reliable identification and quantification. researchgate.net For instance, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) produces a 2,4-dinitrophenylhydrazone. nih.gov These derivatives are not only colored, allowing for potential visible detection, but also yield characteristic mass spectra that can be used for selective monitoring. Furthermore, derivatization reagents can be chosen to introduce a specific, high-mass fragment that can be used for highly selective and sensitive analysis in tandem mass spectrometry (MS/MS) using modes like selected reaction monitoring (SRM). ddtjournal.com The use of PFBHA also provides a selective ion for GC-MS analysis in negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity. nih.govresearchgate.net

Table 3: Derivatization for Enhanced Detection of this compound

| Derivatizing Reagent | Resulting Derivative | Target Detector | Principle of Enhanced Detection |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | GC-ECD, GC-MS (NCI) | Introduction of electrophilic pentafluorobenzyl group for high ECD response and selective NCI-MS detection. libretexts.orgnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | GC-MS | Produces a derivative with a characteristic fragmentation pattern for selective MS detection. nih.gov |

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylheptan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular behavior. For a molecule such as 2,6-Dimethylheptan-3-one, these calculations can predict its fundamental properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface stackexchange.com. For this compound, a typical DFT study would utilize a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve reliable results.

The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation youtube.com. The resulting geometric parameters, such as bond lengths and angles, can be predicted with high precision.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)). (Note: These are representative values expected from DFT calculations based on standard bond parameters for similar ketones.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.21 Å |

| Bond Length | C-C (Carbonyl-alpha carbon) | ~1.52 Å |

| Bond Length | C-H (Alkyl) | ~1.09 Å |

| Bond Angle | C-C-C (Ketone backbone) | ~115° |

| Bond Angle | O=C-C | ~122° |

Beyond geometry, DFT is used for electronic structure analysis. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the oxygen atom of the carbonyl group, while the LUMO is centered on the carbonyl carbon, indicating the site of nucleophilic attack.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters nih.gov. These methods are computationally more demanding than DFT but can offer very high accuracy, particularly for spectroscopic properties.

These calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The computed frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the ketone group. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data from sources like the NIST Chemistry WebBook nist.govnist.gov.

Similarly, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated, which is an invaluable tool for structural elucidation.

Interactive Table: Comparison of Experimental and Hypothetical Ab Initio IR Frequencies for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) nist.gov | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | ~1715 | ~1740 | Strong carbonyl group vibration |

| C-H Stretch (sp³) | 2870-2960 | 2900-3000 | Alkyl C-H bond vibrations |

| C-H Bend | 1365-1470 | 1380-1480 | Methyl and methylene (B1212753) group deformations |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical species, such as catalysts.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex researchgate.net. In the context of this compound, docking could be used to simulate its interaction with the active site of an enzyme or the surface of a heterogeneous catalyst. For instance, in a biocatalytic reduction, docking software could predict how the ketone fits into the active site of an alcohol dehydrogenase.

The process involves preparing 3D structures of both the ligand (this compound) and the receptor (catalyst). The software then samples a large number of possible orientations and conformations of the ligand within the catalyst's binding site, scoring each pose based on a force field that estimates the binding energy. The results provide insights into the key interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, guiding the design of more efficient catalysts nih.gov.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For reactions involving this compound, such as its hydrogenation or the Baeyer-Villiger reaction, computational methods can map out the entire reaction coordinate brainly.com. This allows for a comparison of different possible pathways and helps identify the rate-determining step. In cases where numerous reactions are possible, machine learning models trained on large datasets of quantum chemical calculations can be used to predict activation energies more rapidly than direct computation nih.govchemrxiv.org.

Due to the presence of several single bonds, the alkyl chains of this compound are flexible, allowing the molecule to adopt numerous spatial arrangements or conformations. Conformational analysis is the study of the energies and populations of these different conformers lumenlearning.com.

A systematic conformational search can be performed using molecular mechanics or quantum chemical methods. This involves rotating the molecule around its flexible dihedral angles and calculating the energy of each resulting structure. The search identifies low-energy, stable conformers and the energy barriers between them. For this compound, the most significant rotations would be around the C-C bonds adjacent to the carbonyl group and within the isobutyl group. Understanding the preferred conformation is crucial, as it can significantly influence the molecule's reactivity and its ability to interact with catalysts nih.gov. The most stable conformer is generally the one that minimizes steric hindrance between bulky groups like the isopropyl and methyl substituents lumenlearning.com.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying structural characteristics through molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for expensive and time-consuming experiments.

Development of QSPR Models for this compound and Analogous Ketones

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to analogous ketones and other aliphatic compounds. The development of such models for ketones generally involves a systematic process:

Data Set Curation: A diverse set of ketones with known experimental values for a particular property (e.g., boiling point, acidity, reactivity) is compiled. This data set is then divided into a training set, used to build the model, and a validation set, used to test its predictive power.

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable).

Model Validation: The predictive ability of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A notable example in the study of ketones is the development of QSPR models to predict their acidities (pKa values). researchgate.net For instance, a study utilized the pKa values of forty-eight ketones in dimethyl sulfoxide (B87167) (DMSO) to build a QSPR model through stepwise multiple linear regression analysis. researchgate.net The resulting model demonstrated strong statistical significance and predictive capability. researchgate.net Such models provide a valuable framework for estimating the properties of other ketones like this compound.

Table 1: Examples of Molecular Descriptor Classes Used in QSPR Studies of Ketones

| Descriptor Class | Description | Examples |

| Constitutional | Based on the molecular formula and atom counts. | Molecular weight, number of carbon atoms, number of oxygen atoms. |

| Topological | Describe the connectivity of atoms in the molecule. | Wiener index, Randić index, Kier & Hall connectivity indices. |

| Geometrical | Relate to the 3D arrangement of atoms. | Molecular surface area, molecular volume, moments of inertia. |

| Electrostatic | Reflect the charge distribution within the molecule. | Dipole moment, partial charges on atoms. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Mulliken charges, electrostatic potential. |

Application of Molecular Descriptors in Predicting Chemical Reactivity

Molecular descriptors are fundamental to QSPR models and play a crucial role in predicting the chemical reactivity of ketones, including this compound. The reactivity of a ketone is influenced by factors such as the electronic environment of the carbonyl group and steric hindrance around it. Molecular descriptors can quantify these features and correlate them with reaction rates or equilibrium constants.

Quantum-chemical descriptors are particularly powerful in this context. For example:

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO can be related to the electrophilicity of the carbonyl carbon. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in many reactions of ketones.

Partial Charges: The calculated partial positive charge on the carbonyl carbon atom is a direct indicator of its electrophilic character. A larger positive charge suggests a more reactive site for nucleophiles.

Steric Descriptors: Descriptors related to molecular size and shape can account for steric hindrance, which can significantly affect the accessibility of the carbonyl group to reagents and thus influence reaction rates.